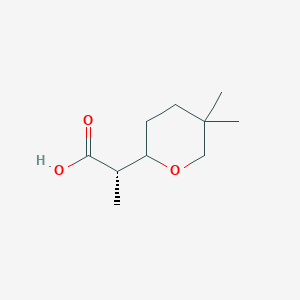
5-éthyl-N-((1-(4-méthoxyphényl)-1H-tétrazol-5-yl)méthyl)thiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that bridges organic chemistry and pharmaceuticals. It features unique structural elements like the tetrazole ring and thiophene moiety, which contribute to its distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Serving as a ligand in coordination chemistry.
Synthesis: : Intermediate for more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural mimicry.
Medicine
Drug Development: : Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Industry
Material Science: : Utilized in the synthesis of novel polymers with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The compound can be synthesized via a multi-step process starting from commercially available 4-methoxyphenyl hydrazine and ethyl thiophene-2-carboxylate. The process involves:
Condensation reactions.
Cyclization to form the tetrazole ring.
Subsequent sulfonation to introduce the sulfonamide group.
Industrial Production Methods: : Scaling up for industrial purposes often utilizes continuous flow reactors to maintain optimal reaction conditions like temperature, pressure, and reagent concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation under acidic or neutral conditions, forming sulfoxides or sulfones.
Reduction: : Reduction of the nitro group in the 4-methoxyphenyl moiety can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: : Halogenation and nitration reactions are common, with specific reagents and conditions adjusting the position and type of substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Use of halogens (Cl₂, Br₂) under anhydrous conditions.
Major Products
Oxidation: : Formation of thiophene sulfoxides and sulfones.
Reduction: : Conversion of nitro group to an amine.
Substitution: : Various halo derivatives of the aromatic rings.
Mécanisme D'action
The compound's activity is attributed to its ability to mimic natural substrates and interact with specific molecular targets. For instance, its tetrazole ring can form hydrogen bonds with enzyme active sites, inhibiting their function. The thiophene moiety can intercalate with DNA, disrupting replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-ethyl-N-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide: : Differing by the nitro group, which affects its reactivity and biological activity.
5-ethyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide: : Featuring a chlorine substituent, leading to changes in electron distribution and pharmacokinetics.
Uniqueness
The specific combination of ethyl, methoxyphenyl, and thiophene-sulfonamide groups in 5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide imparts unique chemical reactivity and biological interactions not observed in its analogs. This makes it a valuable molecule for research and industrial applications.
Propriétés
IUPAC Name |
5-ethyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-3-13-8-9-15(24-13)25(21,22)16-10-14-17-18-19-20(14)11-4-6-12(23-2)7-5-11/h4-9,16H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHCHALWZUCQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)

![2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)

![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)




![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)

